2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N4O2S2 and its molecular weight is 450.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Agents
Compounds with a thiazolidinone backbone, similar to the specified acetamide derivative, have been synthesized and evaluated for their antimicrobial activity. Such compounds show promise as potential antimicrobial and antifungal agents, indicating the chemical's relevance in addressing antibiotic resistance and infectious diseases (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Insecticidal Activity
Research into heterocyclic compounds incorporating a thiadiazole moiety, akin to the query compound, has shown significant insecticidal activity against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This suggests potential applications in developing safer, more effective agrochemicals (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Anticancer Activity
Another direction of research involves the synthesis of novel thiazole derivatives bearing a sulfonamide moiety, showing promising results as antimicrobial agents and suggesting potential for anticancer activity. These findings underscore the importance of structural modification in enhancing biological activity and specificity (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Quantum Calculations and Reactivity Studies
The reactivity of acetamide derivatives towards various nucleophiles has been explored, leading to the synthesis of compounds with significant antimicrobial activity. Such studies not only contribute to the development of new therapeutics but also enhance understanding of the chemical behavior of these compounds (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Antioxidant Activity
The synthesis of amidomethane sulfonyl-linked bis heterocycles, incorporating structures similar to the queried compound, has demonstrated exceptional antioxidant activity. This suggests potential applications in mitigating oxidative stress-related diseases (Bhanu Prakash Talapuru, Lavanya Gopala, Padmaja Adivireddy, P. Venkatapuram, 2014).
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c1-10-23-16-17(30-10)15(13-6-3-7-29-13)25-26(18(16)28)9-14(27)24-12-5-2-4-11(8-12)19(20,21)22/h2-8H,9H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFSAFSIJAAZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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